

discovery and history of Bacitracin as an antibiotic

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An In-depth Technical Guide to the Discovery and History of Bacitracin

Introduction

Bacitracin is a polypeptide antibiotic that has been a mainstay in topical antibacterial preparations for decades. First discovered in 1945, its unique mechanism of action and efficacy against Gram-positive bacteria have cemented its place in both clinical and research settings. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and the foundational experimental protocols related to Bacitracin, tailored for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Bacitracin

The story of Bacitracin began in 1943 at the Columbia-Presbyterian Medical Center.^{[1][2]} The discovery is credited to bacteriologist Balbina Johnson, who was working in the laboratory of surgeon Dr. Frank L. Meleney.

Johnson was analyzing a bacterial culture from the site of a compound tibia fracture of a seven-year-old girl named Margaret Tracy.^[3] She observed that in the culture plate, the growth of pathogenic staphylococci was inhibited. Upon closer inspection, she identified a strain of *Bacillus subtilis* that was producing an antibacterial substance.^{[3][4]} This particular strain was named "Tracy I" in honor of the patient.^[3]

The antibiotic substance isolated from this bacillus was subsequently named "Bacitracin," a portmanteau of Bacillus and Tracy.[2] Further research by Johnson and Meleney demonstrated its potent activity, primarily against Gram-positive organisms.[4] Their findings were published in Science in 1945, and the U.S. Food and Drug Administration (FDA) approved Bacitracin for use in 1948.[3][4][5]

Mechanism of Action

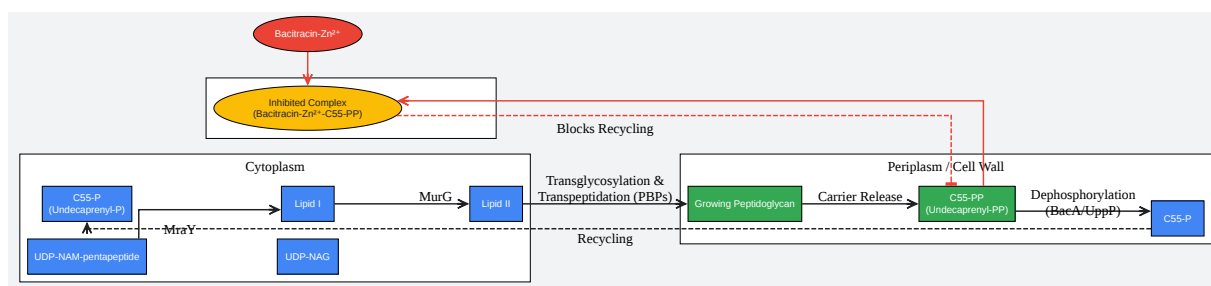
Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of bacteria.[1] Its primary target is a lipid carrier molecule called C55-isoprenyl pyrophosphate, also known as undecaprenyl pyrophosphate (C55-PP) or bactoprenol pyrophosphate.[6][7]

The mechanism can be summarized in the following steps:

- **Peptidoglycan Precursor Transport:** In the cytoplasm, building blocks for the peptidoglycan cell wall (N-acetylmuramic acid and N-acetylglucosamine) are synthesized and attached to the lipid carrier C55-isoprenyl phosphate (C55-P).
- **Translocation:** The resulting complex (Lipid II) is transported across the bacterial cell membrane to the periplasmic space.
- **Polymerization:** In the periplasm, the peptidoglycan precursors are incorporated into the growing cell wall.
- **Carrier Recycling:** After releasing the precursor, the lipid carrier is in its pyrophosphate form (C55-PP). For the synthesis cycle to continue, one phosphate group must be removed to regenerate C55-P. This dephosphorylation step is critical.
- **Inhibition by Bacitracin:** Bacitracin, in the presence of a divalent metal ion like Zinc (Zn^{2+}), forms a stable complex with C55-isoprenyl pyrophosphate.[6] This complex prevents the dephosphorylation of C55-PP, effectively trapping the carrier in an unusable form.[6]

By halting the recycling of the lipid carrier, Bacitracin stops the transport of peptidoglycan precursors, leading to the cessation of cell wall synthesis and ultimately, bacterial cell lysis.

Signaling Pathway Diagram



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Caption: Mechanism of Bacitracin action on the peptidoglycan synthesis cycle.

Early Efficacy Data

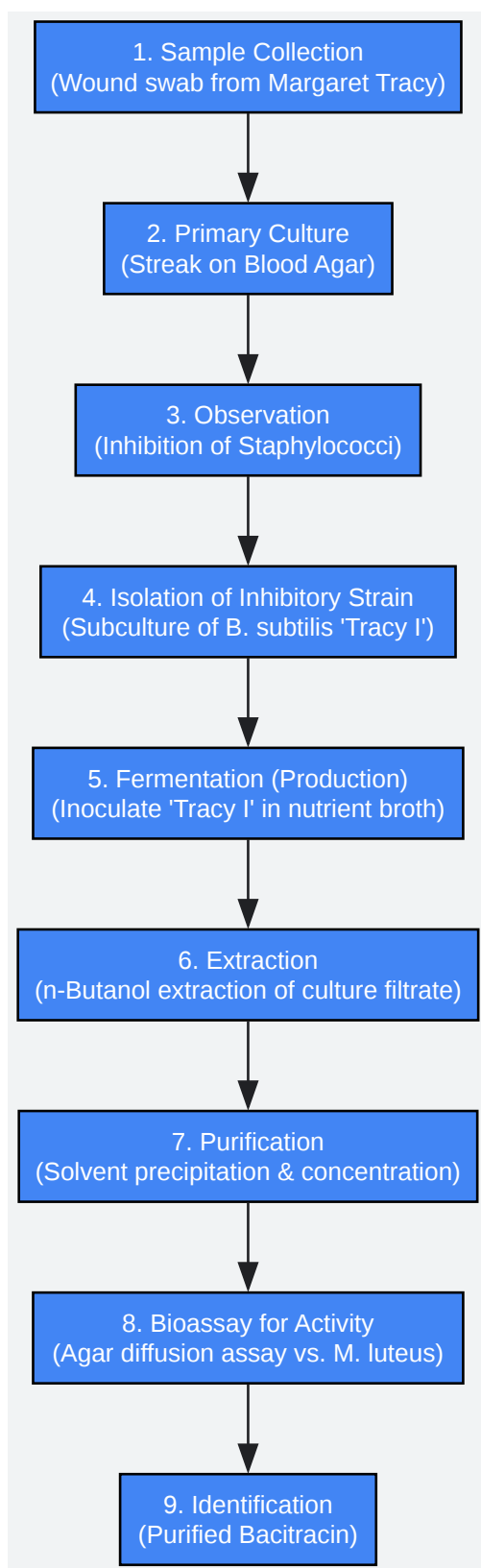
Early studies quantified Bacitracin's effectiveness by determining its Minimum Inhibitory Concentration (MIC) against various medically significant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Bacitracin demonstrates potent activity primarily against Gram-positive bacteria.

Bacterial Species	Minimum Inhibitory Concentration (MIC) Range (µg/mL)
Staphylococcus aureus	≤0.03 – 700
Staphylococcus epidermidis	0.25 – >16
Streptococcus pyogenes	0.5 – >16
Data compiled from historical and contemporary susceptibility data. [6]	

Key Experimental Protocols

The following protocols are reconstructed based on the methodologies described in early publications and standard microbiological practices of the 1940s and 1950s.

Experimental Workflow Diagram



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Caption: The experimental workflow for the discovery and isolation of Bacitracin.

Protocol 1: Isolation of the *Bacillus subtilis* "Tracy I" Strain

- **Sample Collection:** Aseptically collect a specimen from the debrided tissue of the infected wound using a sterile cotton swab.
- **Primary Inoculation:** Streak the swab directly onto a Blood Agar plate. Blood Agar serves as an enriched medium to support the growth of fastidious pathogens and allows for the observation of hemolysis.
- **Incubation:** Incubate the plate aerobically at 37°C for 24-48 hours.
- **Observation:** Examine the plate for mixed bacterial growth. Specifically, look for colonies of interest (e.g., *Staphylococcus aureus*) and any other colonies that exhibit antagonistic properties, identified by a zone of clearing or inhibition around them.
- **Subculture and Isolation:** Identify the colony responsible for the inhibition (a *Bacillus* species, characterized by large, flat, irregular colonies). Aseptically pick a single, well-isolated colony of this bacillus using an inoculation loop.
- **Pure Culture:** Streak the isolated colony onto a new Nutrient Agar or Tryptic Soy Agar plate to obtain a pure culture.^[8]
- **Incubation and Confirmation:** Incubate the pure culture plate at 37°C for 24 hours. Confirm purity by colony morphology and Gram staining (Gram-positive rods). This pure culture is the "Tracy I" strain.

Protocol 2: Production of Bacitracin via Submerged Fermentation

- **Inoculum Preparation:** Prepare a seed culture by inoculating a flask containing 100 mL of sterile Nutrient Broth with a loopful of the pure "Tracy I" strain. Incubate at 30-37°C for 24-48 hours on an orbital shaker (150 rpm) to ensure aeration.^[9]
- **Production Medium:** Prepare a synthetic fermentation medium. A typical composition per liter includes:

- L-Glutamic acid: 5.0 g
- Glucose: 10.0 g (as a carbon source)
- KH_2PO_4 : 0.5 g
- K_2HPO_4 : 0.5 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.2 g
- Trace salts (MnSO_4 , NaCl , FeSO_4 , CuSO_4): 0.01 g each
- Adjust pH to 7.0.
- Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Carry out the fermentation in a larger flask or fermenter under submerged, aerated conditions at 37-42°C for 72-144 hours.[\[10\]](#)
- Harvesting: After incubation, centrifuge the culture broth at high speed (e.g., 5000 x g for 20 minutes) to separate the bacterial cells from the supernatant (culture filtrate), which contains the secreted Bacitracin.

Protocol 3: Extraction and Bioassay of Bacitracin Activity

- Extraction:
 - Take the culture filtrate from the fermentation step.
 - Perform a liquid-liquid extraction using an organic solvent like n-Butanol.[\[11\]](#) Mix the filtrate with an equal volume of n-Butanol and shake vigorously.
 - Allow the phases to separate. The Bacitracin will partition into the n-Butanol phase.
 - Collect the n-Butanol layer and concentrate it under reduced pressure to obtain a crude extract of Bacitracin.
- Bioassay (Agar Well/Cup-Plate Diffusion Method):

- Plate Preparation: Prepare Mueller-Hinton Agar plates.[8] This medium allows for good diffusion of antibiotics.
- Test Organism Inoculation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of a sensitive test organism, such as *Micrococcus luteus* or *Staphylococcus aureus*. [10] Evenly swab the entire surface of the agar plate with this suspension to create a bacterial lawn.
- Well Creation: Aseptically bore wells (6-8 mm in diameter) into the agar using a sterile cork borer.
- Sample Application: Pipette a known volume (e.g., 50-100 μL) of the Bacitracin extract into each well. Also, add known concentrations of a Bacitracin standard to other wells to create a standard curve.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement and Quantification: Measure the diameter of the zone of inhibition (the clear area around the well where bacteria did not grow) in millimeters. The potency of the sample is determined by comparing the size of its inhibition zone to the zones produced by the known standards.[12]

Conclusion

The discovery of Bacitracin from a soil bacterium in a clinical setting is a classic example of serendipity in science. Its unique mechanism of action, targeting the crucial lipid carrier C55-isoprenyl pyrophosphate, distinguishes it from many other antibiotics and is the basis for its enduring utility against Gram-positive pathogens. The foundational protocols for its isolation, production, and assay, developed over 75 years ago, laid the groundwork for its large-scale manufacturing and established principles that are still relevant in antibiotic research and development today.

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